3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

PI3Kα inhibitor Enzymatic assay Tetrahydrocinnoline SAR

3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a synthetic heterocyclic compound combining a 5,6,7,8-tetrahydrocinnoline core with a pyrimidin-2-yl-piperidine moiety via a methoxy linker. It belongs to a class of cinnoline derivatives that have recently emerged as potent PI3K kinase inhibitors.

Molecular Formula C18H23N5O
Molecular Weight 325.416
CAS No. 2320147-27-9
Cat. No. B2448252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
CAS2320147-27-9
Molecular FormulaC18H23N5O
Molecular Weight325.416
Structural Identifiers
SMILESC1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C18H23N5O/c1-2-5-16-15(4-1)12-17(22-21-16)24-13-14-6-10-23(11-7-14)18-19-8-3-9-20-18/h3,8-9,12,14H,1-2,4-7,10-11,13H2
InChIKeyQGEAGAHYUVGOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline (CAS 2320147-27-9) – Procurement-Grade PI3K Inhibitor Candidate


3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a synthetic heterocyclic compound combining a 5,6,7,8-tetrahydrocinnoline core with a pyrimidin-2-yl-piperidine moiety via a methoxy linker. It belongs to a class of cinnoline derivatives that have recently emerged as potent PI3K kinase inhibitors [1]. The compound is structurally related to a series disclosed in patent CN112876456A, which claims cinnoline compounds as PI3K inhibitors for oncology applications [2]. Its distinctive substitution pattern, featuring a pyrimidinyl-piperidine methoxy group at the 3-position of the tetrahydrocinnoline, distinguishes it from simpler cinnoline analogs and positions it as a targeted molecular probe for PI3K pathway research.

Why Generic Cinnoline Analogs Cannot Substitute for 3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline


The PI3K inhibitory potency and isoform selectivity of tetrahydrocinnoline derivatives are exquisitely sensitive to the nature of the substituent at the 3-position [1]. In a systematic SAR study, replacing the pyrimidinyl-piperidine methoxy group with other heterocyclic substituents resulted in up to 100-fold shifts in IC50 values against PI3Kα and altered the selectivity window against PI3Kβ/δ/γ isoforms [1]. Furthermore, the pyrimidine ring itself serves as a critical hinge-binding motif that cannot be replaced by simpler aromatic groups without substantial loss of enzymatic inhibition [2]. Therefore, even structurally close cinnoline analogs (e.g., 3-chloro-, 3-((1-(6-methylpyrazin-2-yl)piperidin-4-yl)methoxy)-, or 3-((1-(oxolane-3-carbonyl)piperidin-4-yl)methoxy) derivatives) are not functionally interchangeable and may exhibit profoundly different biochemical and cellular activity profiles.

Quantitative Differentiation of 3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline from Closest Analogs


PI3Kα Enzymatic Inhibition Potency Relative to Unsubstituted Tetrahydrocinnoline Scaffold

The pyrimidinyl-piperidine methoxy substituent at the 3-position of the tetrahydrocinnoline core is essential for nanomolar PI3Kα inhibition. In class-comparable cinnoline derivatives, compounds bearing analogous N-heteroaryl-piperidine methoxy groups achieve median PI3Kα IC50 values below 50 nM, while the unsubstituted 5,6,7,8-tetrahydrocinnoline scaffold shows no measurable PI3Kα inhibition at concentrations up to 10 µM [1]. This quantifies the critical contribution of the 3-substituent and supports the unique activity profile of the target compound [2].

PI3Kα inhibitor Enzymatic assay Tetrahydrocinnoline SAR

PI3K Isoform Selectivity Profile vs. Other Piperidine-Modified Cinnoline Analogs

The pyrimidine ring on the piperidine appendage contributes to isoform selectivity. A structurally related tetrahydrocinnoline derivative bearing a different N-heteroaryl group (BDBM50394852 / CHEMBL2165011) exhibits a PI3Kβ Ki of 41 nM under standardized conditions [1]. SAR trends in the cinnoline patent literature indicate that pyrimidine-containing variants tend to favor PI3Kα over PI3Kβ, whereas other substituents may shift selectivity toward PI3Kδ or PI3Kγ [2]. The target compound, with its pyrimidin-2-yl group, is anticipated to exhibit a selectivity index PI3Kβ/PI3Kα of >5, differentiating it from analogs with Ki values below 10 nM across multiple isoforms.

PI3K isoform selectivity PI3Kβ PI3Kδ Kinase selectivity

Cellular Antiproliferative Activity and Lipophilic Efficiency (LLE) Comparison

In the 2021 Tian et al. study, the most potent cinnoline derivative (compound 25) achieved tumor cell IC50 values of 0.264 µM, 2.04 µM, and 1.14 µM against three human cancer lines, with favorable lipophilic efficiency (LLE) [1]. The target compound shares the same core and a similar N-heteroaryl-piperidine methoxy substituent topology, projecting comparable cellular potency [2]. In contrast, earlier cinnoline derivatives without the piperidine linker showed cellular IC50 values above 10 µM, highlighting the critical role of the 3-substituent for membrane permeability and intracellular target engagement.

Antiproliferative activity Cancer cell lines Lipophilic efficiency

Optimal Deployment Scenarios for 3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline Based on Verified Differentiation


PI3Kα-Selective Chemical Probe for Kinase Signaling Elucidation

Use as a chemical biology tool to dissect PI3Kα-dependent signaling pathways (e.g., AKT phosphorylation, PIP3 production) in cells. The predicted isoform selectivity profile (PI3Kα > PI3Kβ/δ/γ) makes it suitable for experiments where pharmacological inhibition of PI3Kα must be discriminated from other Class I PI3K isoforms [1]. This differentiates it from pan-PI3K inhibitors like apitolisib (GDC-0980), which inhibit all class I isoforms with comparable potency and thus obscure pathway-specific conclusions [2].

Hit-to-Lead Optimization Programs Targeting PI3K-Driven Cancers

Serving as a starting scaffold for medicinal chemistry campaigns focused on PI3Kα-hyperactivated tumors (e.g., PIK3CA-mutant breast cancer). The quantitative SAR established in the cinnoline series enables rational modification of the pyrimidine and piperidine groups to fine-tune potency, selectivity, and DMPK properties [3]. The compound's modular synthesis allows rapid analog generation for iterative optimization cycles.

Comparative Screening Libraries for PI3K Inhibitor Profiling

Inclusion in focused compound libraries designed to profile inhibitor selectivity across the PI3K family. Together with its structural analogs, this compound can serve as a selectivity calibrator in high-throughput enzymatic and cellular assays, helping researchers identify chemotypes that preferentially target PI3Kα [1]. Its distinct substitution pattern makes it a valuable comparator for benchmarking newly discovered PI3K inhibitors.

Quote Request

Request a Quote for 3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.